molecular formula C16H10Br2 B1441384 1-Bromo-4-(4-bromophenyl)naphthalene CAS No. 952604-26-1

1-Bromo-4-(4-bromophenyl)naphthalene

Cat. No.: B1441384
CAS No.: 952604-26-1
M. Wt: 362.06 g/mol
InChI Key: APZXILAQCHOANP-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-bromophenyl)naphthalene is an organic compound with the molecular formula C16H10Br2. It is a derivative of naphthalene, substituted with bromine atoms at specific positions. This compound is known for its applications in organic synthesis and materials science, particularly in the development of semiconductors .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(4-bromophenyl)naphthalene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations often observed in organs involved in detoxification, such as the liver and kidneys .

Chemical Reactions Analysis

1-Bromo-4-(4-bromophenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Properties

IUPAC Name

1-bromo-4-(4-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZXILAQCHOANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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